molecular formula C16H10BrN B8228148 10-Bromo-11H-benzo[a]carbazole

10-Bromo-11H-benzo[a]carbazole

Cat. No.: B8228148
M. Wt: 296.16 g/mol
InChI Key: KXIKFTBHZOSRLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Bromo-11H-benzo[a]carbazole is a brominated derivative of benzo[a]carbazole, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a bromine atom at the 10th position of the benzo[a]carbazole structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Bromo-11H-benzo[a]carbazole typically involves the bromination of 11H-benzo[a]carbazole. One common method is electrophilic bromination using N-bromosuccinimide (NBS) in the presence of a strong acid like concentrated sulfuric acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 10th position .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 10-Bromo-11H-benzo[a]carbazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Coupling Reactions: Palladium catalysts in the presence of appropriate ligands and bases.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted benzo[a]carbazole derivatives can be formed.

    Oxidation Products: Oxidized derivatives with altered electronic properties.

    Coupling Products:

Mechanism of Action

The mechanism of action of 10-Bromo-11H-benzo[a]carbazole in biological systems is not fully understood. it is believed to interact with various molecular targets, including DNA and proteins, potentially leading to anticancer effects. The bromine atom may enhance the compound’s ability to form covalent bonds with biological molecules, thereby altering their function and activity .

Comparison with Similar Compounds

Uniqueness: 10-Bromo-11H-benzo[a]carbazole is unique due to the specific position of the bromine atom, which can significantly influence its chemical reactivity and electronic properties. This makes it particularly valuable in the synthesis of complex organic molecules and materials with specific optoelectronic characteristics .

Properties

IUPAC Name

10-bromo-11H-benzo[a]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrN/c17-14-7-3-6-12-13-9-8-10-4-1-2-5-11(10)15(13)18-16(12)14/h1-9,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXIKFTBHZOSRLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2NC4=C3C=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.